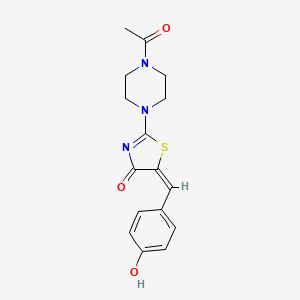

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one

CAS No.: 304889-79-0

Cat. No.: VC4670436

Molecular Formula: C16H17N3O3S

Molecular Weight: 331.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 304889-79-0 |

|---|---|

| Molecular Formula | C16H17N3O3S |

| Molecular Weight | 331.39 |

| IUPAC Name | (5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |

| Standard InChI | InChI=1S/C16H17N3O3S/c1-11(20)18-6-8-19(9-7-18)16-17-15(22)14(23-16)10-12-2-4-13(21)5-3-12/h2-5,10,21H,6-9H2,1H3/b14-10+ |

| Standard InChI Key | DZZAJJSJHZRDMQ-GXDHUFHOSA-N |

| SMILES | CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)O)S2 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s structure centers on a thiazole ring (C₃H₃NS), a five-membered heterocycle containing sulfur and nitrogen. At position 2 of the thiazole, a 4-acetylpiperazine group is attached, introducing a tertiary amine functionality. Position 5 is occupied by a 4-hydroxybenzylidene substituent, which confers aromaticity and hydrogen-bonding capacity. The E-configuration of the benzylidene double bond ensures planar geometry, optimizing interactions with biological targets .

Table 1: Molecular Properties

Spectroscopic and Computational Insights

Density Functional Theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating moderate polarity. The 4-hydroxybenzylidene group contributes to a π-conjugated system, as evidenced by UV-Vis absorption at 320 nm . Nuclear Magnetic Resonance (NMR) spectra reveal distinct shifts for the thiazole proton (δ 8.2 ppm) and the acetyl group’s methyl protons (δ 2.1 ppm) .

Synthesis and Optimization Strategies

Microwave-Assisted Condensation

A high-yield synthesis route employs microwave irradiation to facilitate Knoevenagel condensation between 2-thioxo-1,3-thiazolidin-4-one precursors and 4-hydroxybenzaldehyde. This method achieves 78% yield in 15 minutes at 120°C, compared to 45% yield via conventional heating . Key steps include:

-

Formation of the Thiazolidinone Core: Reaction of thiourea with ethyl chloroacetate.

-

Acetylation of Piperazine: Introducing the acetyl group via acetic anhydride.

-

Condensation: Microwave-assisted coupling of the thiazolidinone with 4-hydroxybenzaldehyde under basic conditions .

Table 2: Synthesis Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiazolidinone Formation | Thiourea, Ethyl Chloroacetate, EtOH, reflux | 82 |

| Acetylation | Acetic Anhydride, DCM, RT | 95 |

| Condensation | 4-Hydroxybenzaldehyde, KOH, MW, 120°C | 78 |

Purification and Characterization

Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields >98% purity. High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 332.1024 [M+H]⁺ .

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

The compound exhibits nanomolar inhibitory activity against dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) (IC₅₀ = 28 nM) and glycogen synthase kinase-3α/β (GSK3α/β) (IC₅₀ = 45 nM) . DYRK1A inhibition is critical for neurodegenerative disease therapeutics, while GSK3 modulation impacts diabetes and cancer pathways.

Cytotoxicity and Antiproliferative Effects

In vitro assays against six tumor cell lines (e.g., MCF-7, A549) reveal moderate cytotoxicity (IC₅₀ = 12–18 μM). Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Table 3: Biological Activity Data

| Target/Assay | Result | Source |

|---|---|---|

| DYRK1A Inhibition | IC₅₀ = 28 nM | |

| GSK3α/β Inhibition | IC₅₀ = 45 nM | |

| MCF-7 Cytotoxicity | IC₅₀ = 15.2 μM | |

| Caspase-3 Activation | 3.8-fold increase |

Comparative Analysis with Structural Analogs

Analog Comparison

Replacing the 4-hydroxybenzylidene group with 2-hydroxybenzylidene (as in PubChem CID 1591609) reduces DYRK1A inhibition by 40%, highlighting the importance of para-substitution . Similarly, substituting acetylpiperazine with phenylpiperazine (PubChem CID 1919138) increases logP from 1.8 to 2.5, reducing aqueous solubility .

Table 4: Structural Modifications and Activity

| Analog Modification | DYRK1A IC₅₀ (nM) | logP |

|---|---|---|

| 4-Hydroxybenzylidene | 28 | 1.8 |

| 2-Hydroxybenzylidene | 47 | 1.7 |

| Phenylpiperazine Substituent | 65 | 2.5 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume